Cas no 683237-56-1 (N-(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide)

N-(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide 化学的及び物理的性質
名前と識別子
-
- N-(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide
- (Z)-2,4-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- AKOS024602904
- EU-0045438
- Oprea1_175714
- 683237-56-1
- 2,4-dimethoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide
- F1105-0372
- N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide
-
- インチ: 1S/C18H18N2O5S2/c1-20-14-8-6-12(27(4,22)23)10-16(14)26-18(20)19-17(21)13-7-5-11(24-2)9-15(13)25-3/h5-10H,1-4H3/b19-18-
- InChIKey: JRTNLCSURSNLHB-HNENSFHCSA-N
- ほほえんだ: S(C)(C1C=CC2=C(C=1)S/C(=N\C(C1C=CC(=CC=1OC)OC)=O)/N2C)(=O)=O
計算された属性
- せいみつぶんしりょう: 406.06571403g/mol
- どういたいしつりょう: 406.06571403g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 690
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 119Ų
N-(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1105-0372-20μmol |
N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide |
683237-56-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1105-0372-1mg |
N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide |
683237-56-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1105-0372-30mg |
N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide |
683237-56-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1105-0372-4mg |
N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide |
683237-56-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1105-0372-50mg |
N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide |
683237-56-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1105-0372-75mg |
N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide |
683237-56-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1105-0372-2mg |
N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide |
683237-56-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1105-0372-10μmol |
N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide |
683237-56-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1105-0372-15mg |
N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide |
683237-56-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1105-0372-5μmol |
N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide |
683237-56-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
N-(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide 関連文献
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N-(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamideに関する追加情報
Chemical Compound CAS No 683237-56-1: N-(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide
The chemical compound with CAS No 683237-56-1, known as N-(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug design and material science.
The molecular structure of this compound is characterized by a benzothiazole ring system, which is a fused bicyclic structure consisting of a benzene ring and a thiazole ring. The thiazole moiety is further substituted with a methanesulfonyl group at the 6-position and a methyl group at the 3-position. The 2-position of the thiazole ring is connected via an imine bond to a 2,4-dimethoxybenzamide group. This combination of functional groups imparts the compound with unique electronic and steric properties, making it an interesting candidate for further study.
Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. The benzothiazole core is known for its ability to interact with various biological targets, including enzymes and receptors. The presence of electron-withdrawing groups like methanesulfonyl and methoxy groups enhances the compound's ability to modulate these interactions. For instance, researchers have explored the role of this compound in inhibiting key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
In addition to its pharmacological applications, this compound has also been investigated for its role in material science. The benzothiazole moiety is known for its stability under harsh conditions, making it suitable for applications in high-performance materials. The methanesulfonyl group contributes to the compound's solubility properties, which are critical for its use in formulations requiring precise drug delivery systems.
From a synthetic standpoint, the preparation of this compound involves a multi-step process that combines principles from organic synthesis and catalysis. The key steps include the formation of the benzothiazole ring system through cyclization reactions and subsequent functionalization with the methanesulfonyl and methoxy groups. Recent advancements in catalytic methods have enabled higher yields and improved purity levels during the synthesis process.
The structural complexity of this compound also presents challenges in terms of characterization and analysis. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm its molecular structure and purity. These techniques provide critical insights into the stereochemistry and regioselectivity of the compound's functional groups.
Looking ahead, ongoing research is focused on optimizing the biological profile of this compound to enhance its therapeutic potential. This includes modifying substituents on both the benzothiazole and benzamide moieties to improve bioavailability and selectivity towards specific targets. Collaborative efforts between chemists and biologists are expected to yield new insights into its mechanism of action and therapeutic applications.
In conclusion, CAS No 683237-56-1 represents a cutting-edge chemical entity with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for advancing research in medicinal chemistry, material science, and beyond.
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